4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitutions to add the ethyl, methyl, piperazine, and thiadiazole groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The structure of this compound would be based on the pyrimidine ring, with the various other groups attached at the 2, 4, and 6 positions as indicated by the name. The exact three-dimensional structure would depend on the orientations of these groups .Chemical Reactions Analysis
As an organic compound, this molecule could participate in various types of chemical reactions. The presence of the pyrimidine ring suggests that it might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties would be determined experimentally .Safety and Hazards
properties
IUPAC Name |
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6S/c1-4-12-9-13(16-10(2)15-12)19-5-7-20(8-6-19)14-17-11(3)18-21-14/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVILIMTMZQPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine |
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